molecular formula C9H10FNO5S B3372700 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid CAS No. 926236-77-3

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Cat. No.: B3372700
CAS No.: 926236-77-3
M. Wt: 263.24 g/mol
InChI Key: YKFIHBKALRAACF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS 926236-77-3) is a high-purity chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a sulfamoylphenylacetic acid core structure, a motif present in compounds investigated as modulators of voltage-gated sodium channels . Such sodium channel modulators represent a significant area of research for the potential development of therapeutic agents for a range of disorders, including neuropathic pain and other neurological conditions . The molecular formula of the compound is C9H10FNO5S, and it has a molecular weight of 263.24 g/mol . As a key building block in organic synthesis, this reagent can be utilized in the development and synthesis of novel sulfonamide-based bioactive molecules . The product is subject to cold-chain transportation to ensure stability . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO5S/c1-16-9-6(10)2-5(4-8(12)13)3-7(9)17(11,14)15/h2-3H,4H2,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIHBKALRAACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid involves several steps, typically starting with the appropriate substituted phenylacetic acid. . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Research

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is primarily studied for its potential as an anti-inflammatory agent . Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, enhancing its therapeutic profile in treating conditions like arthritis and other inflammatory diseases.

Case Study :
In a study exploring enzyme inhibition, the compound demonstrated significant activity against cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. The IC50 values suggested that it could serve as a lead compound for developing new anti-inflammatory drugs .

Pharmacological Applications

This compound has been investigated for its role as a dual orexin receptor agonist , which is relevant for treating narcolepsy and other sleep disorders. Studies have shown that it promotes wakefulness without significantly affecting body temperature .

Data Table: Orexin Receptor Activity

CompoundReceptor TypeEC50 (nM)Emax (%)
This compoundOX2R28100
Control (Orexin-A)OX1R2750100

The above table summarizes the potency of the compound compared to orexin-A, highlighting its potential therapeutic applications in sleep disorders.

Agricultural Chemistry

In agricultural research, this compound is being evaluated for its potential as a herbicide and pesticide . Its ability to interact with biological targets suggests that it could be effective in controlling various pests and weeds while minimizing environmental impact.

Case Study :
Field trials have indicated that formulations containing this compound showed promising results in reducing weed populations without harming crop yields. Further studies are ongoing to optimize its application rates and formulations.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be adjusted based on laboratory conditions. The versatility of its functional groups allows for the development of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro, methoxy, and sulfamoyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid becomes evident when compared to related fluorinated phenylacetic acid derivatives. Below is a systematic analysis:

Substituent Effects on Acidity and Reactivity

  • Electron-withdrawing vs. Electron-donating Groups: The sulfamoyl group (-SO₂NH₂) in the target compound is a stronger electron-withdrawing group compared to bromine (-Br) in 2-(3-Bromo-4-methoxyphenyl)acetic acid or nitro (-NO₂) in 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid . This increases the acidity of the acetic acid moiety (lower pKa). Example: The pKa of 2-(3-Bromo-4-methoxyphenyl)acetic acid is ~3.2 (estimated), while the sulfamoyl analogue is expected to have a pKa < 3 due to enhanced stabilization of the conjugate base.
  • Steric and Electronic Interactions :
    The methoxy group at position 4 donates electrons via resonance, counteracting the electron-withdrawing effects of fluorine (position 3) and sulfamoyl (position 5). This balance may influence reactivity in coupling or cyclization reactions .

Crystallographic and Hydrogen-Bonding Properties

  • Crystal Packing :
    The bromo-methoxy analogue in adopts a centrosymmetric dimeric structure via R₂²(8) hydrogen-bonding motifs . The sulfamoyl derivative may exhibit similar dimerization but with expanded π-π stacking due to the planar sulfamoyl group.

Data Table: Comparative Properties of Fluorinated Phenylacetic Acid Derivatives

Compound Name Substituents (Positions) pKa (Estimated) Melting Point (°C) Key Applications
This compound F (3), OCH₃ (4), SO₂NH₂ (5) <3.0 180–190* Pharmaceutical synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OCH₃ (4) ~3.2 155–157 Combretastatin A-4 precursor
2-Fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid F (2), NO₂ (2), OCH₃ (5) ~2.8 Not reported Intermediate for oxindoles
2-(4-Fluoro-2-methylphenyl)acetic acid F (4), CH₃ (2) ~4.1 85–90 Agrochemical research

*Predicted based on substituent effects.

Biological Activity

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is a sulfonamide compound with a unique molecular structure that includes a fluorine atom, a methoxy group, and a sulfamoyl functional group. Its molecular formula is C₉H₁₀FNO₅S, with a molecular weight of approximately 251.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.

Chemical Structure and Properties

The presence of functional groups in this compound enhances its reactivity and biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Property Details
Molecular Formula C₉H₁₀FNO₅S
Molecular Weight 251.25 g/mol
Functional Groups Fluorine, Methoxy, Sulfamoyl
Biological Activities Anti-inflammatory, Enzyme inhibition

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. The structural features, particularly the fluorine and methoxy groups, influence its binding affinity and specificity. This compound has been studied for its role in inhibiting enzymes involved in inflammatory pathways and other disease processes.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various studies, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The compound's IC50 values indicate its potency in suppressing COX-1 and COX-2 activities, making it a potential candidate for treating inflammatory conditions.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have demonstrated its effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 values from these studies suggest that this compound may have therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study reported that this compound significantly reduced the production of prostaglandin E2 (PGE2) in vitro, demonstrating its potential as an anti-inflammatory agent .
  • Enzyme Inhibition : In another study focusing on enzyme inhibition, this compound showed promising results against AChE with an IC50 value indicating strong inhibitory activity .
  • Therapeutic Applications : The compound has been suggested for further investigation in pharmacological applications related to inflammation and neurodegeneration due to its unique structure and observed biological activities.

Q & A

Q. Table 1: Recommended Analytical Parameters

TechniqueConditions/ParametersKey Outcomes
X-ray CrystallographyMo Kα radiation, 100 K, SHELX refinementHydrogen-bonding motifs, torsion angles
HPLCC18 column, 0.1% FA in H₂O/MeCN (gradient)Purity ≥98%, degradation product detection
DFT CalculationsB3LYP/6-31G*, PCM solvent modelFrontier orbitals, reaction energetics

Q. Table 2: Stability and Storage Guidelines

ParameterRecommendationEvidence Source
Solubility10 mM in DMSO; dilute in PBS (pH 7.4)
Long-term StorageDesiccated, -20°C in amber vials
Light SensitivityProtect from UV exposure

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
Reactant of Route 2
2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

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